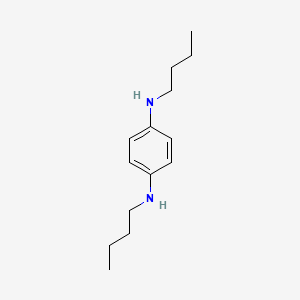
N1,N4-Dibutyl-1,4-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-Dibutyl-1,4-benzenediamine is an organic compound with the molecular formula C14H24N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N1,N4-Dibutyl-1,4-benzenediamine can be synthesized through the alkylation of 1,4-benzenediamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of butyl bromide or butyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N4-Dibutyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzenediamines.
Wissenschaftliche Forschungsanwendungen
N1,N4-Dibutyl-1,4-benzenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N4-Dibutyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Di-sec-butyl-1,4-benzenediamine
- N,N’-Diphenyl-1,4-benzenediamine
- N,N’-Diethyl-1,4-benzenediamine
Comparison: N1,N4-Dibutyl-1,4-benzenediamine is unique due to its specific butyl substitutions, which confer distinct chemical and physical properties compared to its analogs. For instance, the butyl groups provide increased hydrophobicity and steric hindrance, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C14H24N2 |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-N,4-N-dibutylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
XWHKJSDRWVTJCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729249.png)
![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)
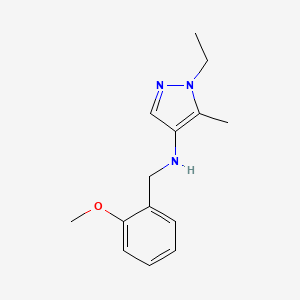

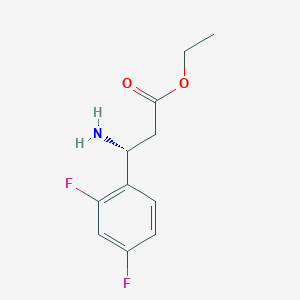
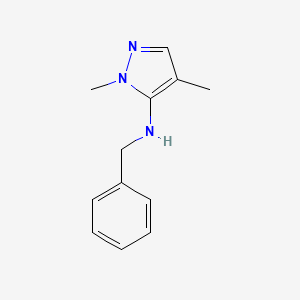
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)
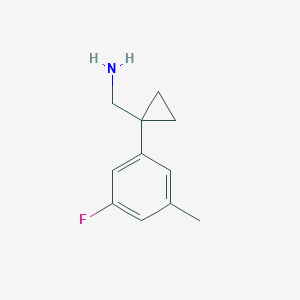
methanaminium](/img/structure/B11729335.png)
![2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
